molecular formula C8H9N5 B11915056 4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 90792-52-2

4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11915056
CAS No.: 90792-52-2
M. Wt: 175.19 g/mol
InChI Key: KNCBNXOPWSBQKU-UHFFFAOYSA-N
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Description

4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines an aziridine ring with a pyrazolo[3,4-d]pyrimidine scaffold, making it a promising candidate for various biological applications, particularly in cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with aziridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a DNA cross-linking agent, which can inhibit DNA replication and transcription.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit cyclin-dependent kinases (CDKs) and induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with molecular targets such as CDKs. By inhibiting CDKs, the compound can disrupt the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the aziridine ring can form covalent bonds with nucleophilic sites in DNA, resulting in DNA cross-linking and subsequent inhibition of DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(aziridin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its combination of the aziridine ring and the pyrazolo[3,4-d]pyrimidine scaffold. This dual functionality allows it to interact with multiple biological targets, making it a versatile compound for various research applications .

Properties

CAS No.

90792-52-2

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

4-(aziridin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C8H9N5/c1-12-7-6(4-11-12)8(10-5-9-7)13-2-3-13/h4-5H,2-3H2,1H3

InChI Key

KNCBNXOPWSBQKU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CC3

Origin of Product

United States

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